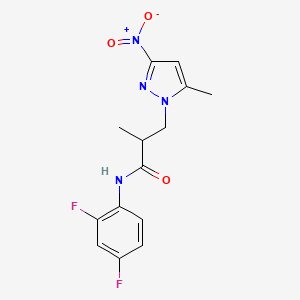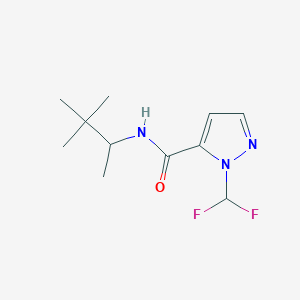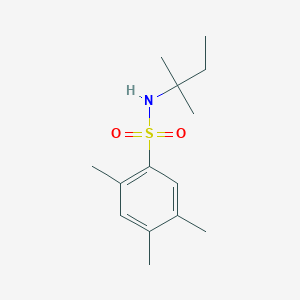![molecular formula C16H20BrF2N5OS B10961451 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10961451.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID: This compound shares the pyrazole ring but differs in its functional groups and overall structure.
4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE: This compound is a simpler analog that lacks the pyrimidine ring and other functional groups.
Uniqueness
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of a pyrazole ring and a pyrimidine ring, along with the presence of bromine and difluoromethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20BrF2N5OS |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H20BrF2N5OS/c1-9-7-12(15(18)19)22-16(21-9)26-8-13(25)20-5-4-6-24-11(3)14(17)10(2)23-24/h7,15H,4-6,8H2,1-3H3,(H,20,25) |
InChI Key |
WWWINNAQFWIZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCCCN2C(=C(C(=N2)C)Br)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961379.png)
![5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide](/img/structure/B10961381.png)
![1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10961387.png)
![N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10961390.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10961398.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10961400.png)
![3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10961402.png)


![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10961427.png)
![3-[3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10961433.png)
![2-methyl-3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10961434.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B10961448.png)

